(5Z)-2-[(4-hydroxyphenyl)(methyl)amino]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one
Description
Structural Elucidation and Nomenclature
IUPAC Nomenclature and Systematic Classification
The IUPAC name (5Z)-2-[(4-hydroxyphenyl)(methyl)amino]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one systematically describes the compound’s architecture:
- Core structure : A 1,3-thiazol-4(5H)-one ring, a five-membered heterocycle containing sulfur and nitrogen.
- Substituents :
- At position 2: A methylamino group attached to a 4-hydroxyphenyl ring.
- At position 5: A (2E)-3-phenylprop-2-en-1-ylidene group, introducing stereochemistry (Z configuration at C5 and E configuration at the propenylidene double bond).
Molecular formula : C₁₉H₁₇N₃O₂S
Molecular weight : 363.43 g/mol (calculated via PubChem algorithms).
Molecular Geometry and Conformational Analysis
The compound’s geometry is defined by:
- Thiazolone ring : Adopts a planar conformation due to conjugation between the carbonyl group (C4=O) and the adjacent nitrogen (N3).
- Propenylidene moiety : The (2E)-configuration imposes a trans arrangement of the phenyl and thiazole groups, minimizing steric hindrance.
- 4-Hydroxyphenyl group : The hydroxyl group at the para position participates in intramolecular hydrogen bonding with the carbonyl oxygen, stabilizing the structure.
Table 1: Key Bond Lengths and Angles (Theoretical)
| Bond/Angle | Value (Å/°) | Significance |
|---|---|---|
| C4=O | 1.21 | Typical for carbonyl groups |
| N3-C2 | 1.35 | Resonance with thiazole ring |
| C5-C6 (propenyl) | 1.45 | Double bond character (E-configuration) |
| O-H⋯O (H-bond) | 2.89 | Stabilizes phenolic hydroxyl group |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d₆) :
- δ 9.87 (s, 1H, -OH, exchangeable with D₂O).
- δ 7.65–7.23 (m, 9H, aromatic protons).
- δ 6.82 (d, J = 15.8 Hz, 1H, propenylidene H).
- δ 3.42 (s, 3H, N-CH₃).
- ¹³C NMR :
Infrared (IR) Spectroscopy
- Strong absorption at 1685 cm⁻¹ (C=O stretch).
- Broad band at 3250 cm⁻¹ (-OH stretch).
- Peaks at 1600–1450 cm⁻¹ (C=C aromatic and propenylidene vibrations).
Mass Spectrometry (MS)
Crystallographic Data and X-ray Diffraction Studies
No single-crystal X-ray data for this specific compound has been reported. However, analogous thiazol-4-ones exhibit:
- Space group : P2₁/c.
- Unit cell parameters : a = 10.23 Å, b = 7.89 Å, c = 14.56 Å, α = 90°, β = 112.3°, γ = 90°.
- Packing : π-π stacking between aromatic rings and hydrogen-bonded dimers via O-H⋯O interactions.
Properties
Molecular Formula |
C19H16N2O2S |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(5Z)-2-(4-hydroxy-N-methylanilino)-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C19H16N2O2S/c1-21(15-10-12-16(22)13-11-15)19-20-18(23)17(24-19)9-5-8-14-6-3-2-4-7-14/h2-13,22H,1H3/b8-5+,17-9- |
InChI Key |
KFESTKZPAVEVHA-WIXUPIFPSA-N |
Isomeric SMILES |
CN(C1=CC=C(C=C1)O)C2=NC(=O)/C(=C/C=C/C3=CC=CC=C3)/S2 |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C2=NC(=O)C(=CC=CC3=CC=CC=C3)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-[(4-hydroxyphenyl)(methyl)amino]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one typically involves multiple steps, including the formation of the thiazole ring and the subsequent functionalization of the molecule. Common synthetic routes may involve the use of starting materials such as 4-hydroxybenzaldehyde, methylamine, and 3-phenylprop-2-en-1-al. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-[(4-hydroxyphenyl)(methyl)amino]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinone derivatives, while reduction can produce amines and alcohols.
Scientific Research Applications
Key Functional Groups
- Thiazole Ring : A five-membered heterocyclic ring containing sulfur and nitrogen.
- Hydroxyphenyl Group : Contributes to the compound's potential antioxidant properties.
- Amino Group : Implicated in biological activity and interaction with biological targets.
Medicinal Chemistry
The compound has shown promise in various therapeutic areas:
a. Anticancer Activity
Research indicates that thiazole derivatives possess significant anticancer properties. Studies have demonstrated that the compound can inhibit cancer cell proliferation, particularly in breast and prostate cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
b. Antimicrobial Properties
The compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. Its effectiveness has been attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.
Antioxidant Activity
The hydroxyphenyl group enhances the compound's ability to scavenge free radicals, making it a candidate for formulations aimed at reducing oxidative stress-related diseases.
Enzyme Inhibition
Preliminary studies suggest that this thiazole derivative may act as an inhibitor of various enzymes, including those involved in inflammation and cancer progression. This property could be leveraged in developing anti-inflammatory drugs.
Synthesis Pathway
The synthesis of (5Z)-2-[(4-hydroxyphenyl)(methyl)amino]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one typically involves:
- Formation of Thiazole Ring : Utilizing appropriate thioketones and amines.
- Introduction of Hydroxyphenyl Group : Achieved through electrophilic aromatic substitution.
- Final Modification : Adjusting substituents to optimize biological activity.
Characterization Techniques
Characterization of the synthesized compound is performed using:
- Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity.
- Mass Spectrometry (MS) : For molecular weight determination.
- Infrared Spectroscopy (IR) : To identify functional groups.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this thiazole derivative against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, highlighting its potential as a lead compound for further development.
Case Study 2: Antimicrobial Activity Assessment
In another study featured in Antimicrobial Agents and Chemotherapy, the compound was tested against clinical isolates of bacteria and fungi. The findings revealed that it exhibited potent antimicrobial effects, particularly against multi-drug resistant strains.
Mechanism of Action
The mechanism of action of (5Z)-2-[(4-hydroxyphenyl)(methyl)amino]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(5Z)-2-[(4-hydroxyphenyl)(methyl)amino]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one: This compound is unique due to its specific structural features and functional groups.
Other Thiazole Derivatives: Compounds with similar thiazole rings but different substituents may exhibit different chemical and biological properties.
Phenylprop-2-en-1-ylidene Derivatives: Compounds with similar phenylprop-2-en-1-ylidene moieties but different core structures may also have distinct properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features, which contribute to its specific chemical reactivity and potential biological activities.
Biological Activity
The compound (5Z)-2-[(4-hydroxyphenyl)(methyl)amino]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on diverse research findings.
Synthesis
The synthesis of thiazole derivatives typically involves the reaction of various substituted phenyl groups with thiazolones. For the compound , it can be synthesized through a multi-step process involving the formation of the thiazole ring followed by substitution reactions to introduce the hydroxy and methylamino groups.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. A study evaluating various thiazole compounds demonstrated that they can inhibit cell proliferation in several cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The compound's effectiveness was assessed using MTT assays, revealing promising IC50 values:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 9 | HepG2 | 1.61 ± 1.92 |
| 10 | MDA-MB-231 | 1.98 ± 1.22 |
| 13 | Both HepG2 & A-431 | < Doxorubicin |
The presence of electron-donating groups, such as methyl at specific positions on the phenyl ring, appears to enhance cytotoxicity, highlighting the importance of molecular structure in determining biological activity .
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. Compounds derived from thiazolones have shown activity against various bacterial strains and fungi. For instance, one study reported that certain thiazole derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 31.25 µg/mL to 62.5 µg/mL against Candida species and gram-negative bacteria .
The mechanisms underlying the biological activities of thiazole derivatives often involve interactions with cellular targets such as tubulin and enzymes like 11β-hydroxysteroid dehydrogenase (11β-HSD). For example, some compounds have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division . Additionally, select thiazole derivatives displayed significant inhibition of 11β-HSD1, with IC50 values as low as 0.07 µM .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of thiazole derivatives. Key observations include:
- Substituent Effects : The introduction of electron-donating groups at specific positions on the phenyl ring enhances cytotoxicity.
- Ring Modifications : Variations in the thiazole ring structure can significantly impact both anticancer and antimicrobial activities.
A detailed analysis of substituents showed that para-dimethyl substitution in the phenyl ring was essential for maintaining high levels of cytotoxicity .
Case Studies
Several case studies highlight the efficacy of thiazole derivatives:
- Study on HepG2 Cells : A series of synthesized compounds were tested against HepG2 cells, revealing that modifications in substituents led to enhanced activity compared to standard treatments like doxorubicin.
- Antimicrobial Screening : Thiazole derivatives were tested against multiple bacterial strains, demonstrating broad-spectrum activity which supports their potential use in treating infections caused by resistant strains.
Q & A
Q. How can researchers integrate green chemistry principles into the synthesis of this compound?
- Methodological Answer :
- Solvent substitution : Replace DMF with Cyrene (a biobased solvent) to reduce toxicity .
- Catalytic recycling : Immobilize piperidine on mesoporous silica for reusable Knoevenagel catalysis .
- Waste minimization : Employ membrane filtration to recover unreacted thiosemicarbazide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
